molecular formula C7H14O3 B15274261 3-Hydroxy-3,4-dimethylpentanoic acid

3-Hydroxy-3,4-dimethylpentanoic acid

Cat. No.: B15274261
M. Wt: 146.18 g/mol
InChI Key: ARJHZOQTMKOGOQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3 It is a carboxylic acid derivative characterized by the presence of a hydroxyl group and two methyl groups attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the selective synthesis from Meldrum’s acids using samarium diiodide (SmI2) in the presence of water. This method allows for the transformation of Meldrum’s acids to 3-hydroxy carboxylic acids under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalysts and reagents can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylpentanoic acid or 3,4-dimethyl-2-pentanone.

    Reduction: Formation of 3-hydroxy-3,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3,4-dimethylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3,4-dimethylpentanoic acid is unique due to the presence of both hydroxyl and methyl groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

ARJHZOQTMKOGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC(=O)O)O

Origin of Product

United States

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